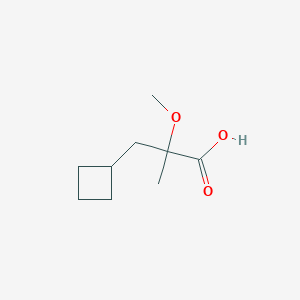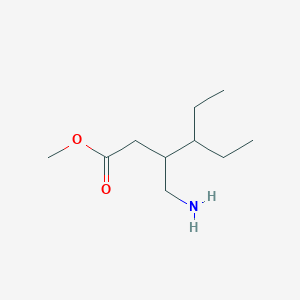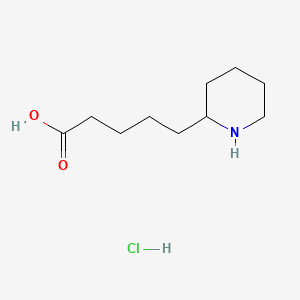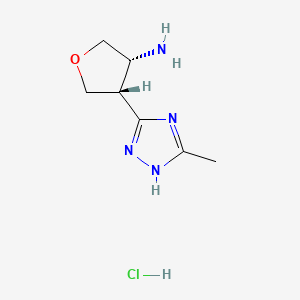
4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with a pyrazolone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of hydrazine derivatives with diketones. One common method includes the condensation of 3,4-dimethyl-2,4-pentanedione with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and as a precursor for various chemical syntheses
Wirkmechanismus
The mechanism by which 4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory action is believed to be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with similar anti-inflammatory properties.
4-hydroxy-2-methyl-2H-pyrazol-3-one: Known for its use in analytical chemistry as a reagent for metal ion detection.
Uniqueness
4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at the 3 and 4 positions enhance its stability and reactivity compared to other pyrazolone derivatives .
Eigenschaften
Molekularformel |
C5H8N2O2 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
4-hydroxy-3,4-dimethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(2,9)4(8)7-6-3/h9H,1-2H3,(H,7,8) |
InChI-Schlüssel |
MFQYDYAYTREWSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)C1(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)
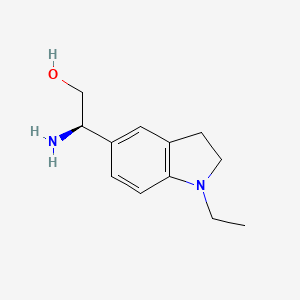
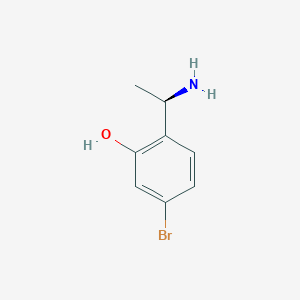
![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
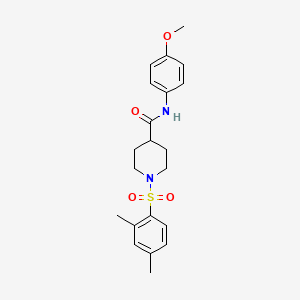
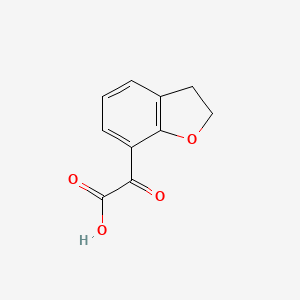
![tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)
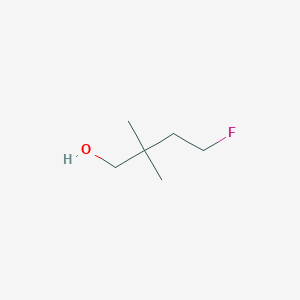
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
